molecular formula C15H26O B1252388 Zingiberenol CAS No. 58334-55-7

Zingiberenol

Cat. No.: B1252388
CAS No.: 58334-55-7
M. Wt: 222.37 g/mol
InChI Key: VVCHIOKYQRUBED-DMJDIKPUSA-N
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Description

Zingiberenol, also known as 4-menthen-8-ol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a ginger and metal tasting compound that can be found in ginger and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Anti-Cancer Potential

Zingiberenol, a component of Zingiber officinale Roscoe (ginger), has shown potential in cancer treatment. α-Zingiberene, extracted from ginger, exhibits cytotoxic effects on various cancer cell lines, including HeLa, SiHa, MCF-7, and HL-60 cells, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016).

2. Neuroprotective Effects

Studies have indicated the neuroprotective potential of zingiberene. It has shown effectiveness in protecting against hydrogen peroxide-induced toxicity in neuronal cells and could be beneficial in treating neurodegenerative disorders (Toğar et al., 2015).

3. Antioxidant and Anti-inflammatory Properties

This compound exhibits notable antioxidant and anti-inflammatory properties. It has been found to inhibit lipid peroxidation, support the restoration of antioxidant status, and suppress inflammatory markers in various studies, indicating its therapeutic potential in related conditions (Topic et al., 2002).

4. Role in Pheromone Communication

This compound has been identified as a component of the aggregation-sex pheromone of certain insect species, such as Mormidea v-luteum. This discovery highlights its role in chemical communication and potential applications in eco-friendly pest control (Moliterno et al., 2020).

5. Cardioprotective Effects

There is evidence of this compound's cardioprotective effects. It has been shown to modulate physiological changes, decrease lipid peroxidation, and suppress inflammatory markers, indicating its potential in treating cardiovascular diseases (Li et al., 2020).

Properties

CAS No.

58334-55-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4R)-1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3/t13?,14-,15+/m1/s1

InChI Key

VVCHIOKYQRUBED-DMJDIKPUSA-N

Isomeric SMILES

CC(CCC=C(C)C)[C@H]1CC[C@@](C=C1)(C)O

SMILES

CC(CCC=C(C)C)C1CCC(C=C1)(C)O

Canonical SMILES

CC(CCC=C(C)C)C1CCC(C=C1)(C)O

Synonyms

1,10-bisaboladien-3-ol
1-Methyl-4-(6-methyl-5-hepten-2-yl)-2-cyclohexen-1-ol
2-Cyclohexen-1-ol, 4-(1,5-dimethyl-4-hexen-1-yl)-1-methyl-
zingiberenol
zingiberenol, cis-
zingiberenol, trans-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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